molecular formula C24H25Cl2N3O4S B12711024 Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis- CAS No. 103661-07-0

Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis-

Cat. No.: B12711024
CAS No.: 103661-07-0
M. Wt: 522.4 g/mol
InChI Key: VVKGEAZPMUJRLR-ZJSXRUAMSA-N
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Description

Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis- is a complex organic compound that features a thiomorpholine ring, dichlorophenyl group, imidazole moiety, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include thiomorpholine, 2,4-dichlorophenyl derivatives, and imidazole. The synthesis could involve:

  • Formation of the dioxolane ring through a cyclization reaction.
  • Introduction of the imidazole moiety via nucleophilic substitution.
  • Attachment of the dichlorophenyl group through electrophilic aromatic substitution.
  • Oxidation of the thiomorpholine ring to form the 1-oxide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, such as:

  • Using catalysts to increase reaction efficiency.
  • Controlling temperature and pressure to maximize yield.
  • Implementing purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Potential applications in the development of bioactive molecules.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Investigated for its potential as a pharmaceutical intermediate.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

  • Used in the synthesis of specialty chemicals.
  • Potential applications in the development of new materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include:

  • Enzymes involved in metabolic pathways.
  • Receptors on cell surfaces that mediate signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Thiomorpholine derivatives with different substituents.
  • Compounds with similar dioxolane or imidazole moieties.

Uniqueness

  • The combination of the thiomorpholine ring, dichlorophenyl group, imidazole moiety, and dioxolane ring makes this compound unique.
  • Its specific chemical structure might confer unique reactivity and biological activity compared to similar compounds.

Properties

CAS No.

103661-07-0

Molecular Formula

C24H25Cl2N3O4S

Molecular Weight

522.4 g/mol

IUPAC Name

4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1,4-thiazinane 1-oxide

InChI

InChI=1S/C24H25Cl2N3O4S/c25-18-1-6-22(23(26)13-18)24(16-28-8-7-27-17-28)32-15-21(33-24)14-31-20-4-2-19(3-5-20)29-9-11-34(30)12-10-29/h1-8,13,17,21H,9-12,14-16H2/t21-,24-/m1/s1

InChI Key

VVKGEAZPMUJRLR-ZJSXRUAMSA-N

Isomeric SMILES

C1CS(=O)CCN1C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1CS(=O)CCN1C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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